molecular formula C15H10ClN3O2 B6300429 2-(((6-Chloro-4-methylpyrimidin-2-yl)amino)methylene)indane-1,3-dione CAS No. 1022597-43-8

2-(((6-Chloro-4-methylpyrimidin-2-yl)amino)methylene)indane-1,3-dione

Cat. No.: B6300429
CAS No.: 1022597-43-8
M. Wt: 299.71 g/mol
InChI Key: YYYHNHRFCQKSGG-REZTVBANSA-N
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Description

2-(((6-Chloro-4-methylpyrimidin-2-yl)amino)methylene)indane-1,3-dione is a complex organic compound that features a combination of pyrimidine and indane-1,3-dione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((6-Chloro-4-methylpyrimidin-2-yl)amino)methylene)indane-1,3-dione typically involves the reaction of 6-chloro-4-methylpyrimidine-2-amine with indane-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(((6-Chloro-4-methylpyrimidin-2-yl)amino)methylene)indane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

2-(((6-Chloro-4-methylpyrimidin-2-yl)amino)methylene)indane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(((6-Chloro-4-methylpyrimidin-2-yl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

    Indane-1,3-dione: A closely related compound with similar structural features.

    6-Chloro-4-methylpyrimidine-2-amine: Another related compound that shares the pyrimidine moiety.

Uniqueness

2-(((6-Chloro-4-methylpyrimidin-2-yl)amino)methylene)indane-1,3-dione is unique due to the combination of the pyrimidine and indane-1,3-dione moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[(E)-(4-chloro-6-methylpyrimidin-2-yl)iminomethyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O2/c1-8-6-12(16)19-15(18-8)17-7-11-13(20)9-4-2-3-5-10(9)14(11)21/h2-7,20H,1H3/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYHNHRFCQKSGG-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=CC2=C(C3=CC=CC=C3C2=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C/C2=C(C3=CC=CC=C3C2=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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